molecular formula C17H21FN2O B3949356 N-1-adamantyl-N'-(4-fluorophenyl)urea

N-1-adamantyl-N'-(4-fluorophenyl)urea

Cat. No. B3949356
M. Wt: 288.36 g/mol
InChI Key: FOOWWAYPUANUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N'-(4-fluorophenyl)urea, also known as AFAU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AFAU is a derivative of the adamantyl urea family, which has been shown to possess a wide range of biological activities.

Scientific Research Applications

N-1-adamantyl-N'-(4-fluorophenyl)urea has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been studied for its potential to modulate the immune system and has been shown to suppress the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N'-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of several signaling pathways. This compound has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This compound has also been shown to inhibit the activity of the protein kinase C isoforms, which are involved in cell signaling and regulation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In the immune system, this compound has been shown to suppress the production of inflammatory cytokines and modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-adamantyl-N'-(4-fluorophenyl)urea in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of N-1-adamantyl-N'-(4-fluorophenyl)urea. One direction is to further investigate its potential applications in cancer research, neurology, and immunology. Another direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, there is a need to develop more efficient synthesis methods for this compound and improve its solubility profile to facilitate its use in in vivo studies.

properties

IUPAC Name

1-(1-adamantyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOWWAYPUANUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl-N'-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-1-adamantyl-N'-(4-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
N-1-adamantyl-N'-(4-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
N-1-adamantyl-N'-(4-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-1-adamantyl-N'-(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-1-adamantyl-N'-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.